molecular formula C74H114N28O20 B561564 AKTide-2T

AKTide-2T

Cat. No.: B561564
M. Wt: 1715.9 g/mol
InChI Key: HSEMWALZGKQWLK-SWWIKBNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AKTide-2T: is a synthetic peptide substrate specifically designed for the protein kinase B, also known as Akt. This compound is utilized extensively in biochemical research due to its ability to mimic the optimal phosphorylation sequence of Akt. This compound is distinct from the wildtype AKTide because it lacks threonine at the serine 22 position, making it an effective inhibitory peptide .

Mechanism of Action

Target of Action

AKTide-2T is primarily targeted towards Akt , also known as Protein Kinase B (PKB) . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound acts as an excellent in vitro substrate for Akt . It mimics the optimal phosphorylation sequence of Akt and shows competitive inhibition of histone H2B phosphorylation . It binds to the substrate-binding site of Akt and causes its inhibition . This inhibitory action is due to the this compound peptide lacking a Threonine (Thr) residue in the S22 position .

Biochemical Pathways

This compound affects the PI3K/Akt pathway , an oncogenic pro-survival pathway that mediates key cellular functions such as cell cycle progression, growth, proliferation, metabolism, and survival . By inhibiting Akt, this compound can potentially downregulate this pathway, affecting these cellular processes.

Pharmacokinetics

It is known that this compound is soluble in water , which could influence its absorption and distribution in the body

Result of Action

The inhibition of Akt by this compound can lead to decreased phosphorylation of downstream targets, such as histone H2B . This could potentially affect various cellular processes, including cell survival and proliferation . .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the solubility and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AKTide-2T involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: AKTide-2T primarily undergoes phosphorylation reactions. As a substrate for Akt, it is phosphorylated at specific serine or threonine residues. This phosphorylation is typically carried out in vitro using purified Akt enzyme and adenosine triphosphate as the phosphate donor .

Common Reagents and Conditions:

    Reagents: Adenosine triphosphate, purified Akt enzyme, magnesium chloride, dithiothreitol, ethylene glycol tetraacetic acid.

    Conditions: The reaction mixture usually contains 20 millimolar HEPES buffer at pH 7.4, 100 micromolar adenosine triphosphate, 10 millimolar magnesium chloride, 10 millimolar dithiothreitol, and 0.5 millimolar ethylene glycol tetraacetic acid.

Major Products: The primary product of the reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry .

Scientific Research Applications

AKTide-2T is widely used in scientific research due to its role as a substrate for Akt. Its applications include:

    Biochemistry: Studying the phosphorylation activity of Akt and its regulation.

    Cell Biology: Investigating the role of Akt in various cellular processes such as glucose metabolism, apoptosis, and cell proliferation.

    Medicine: Exploring the involvement of Akt in diseases such as cancer, diabetes, and neurodegenerative disorders.

    Pharmacology: Evaluating the efficacy of drugs targeting the Akt pathway.

Comparison with Similar Compounds

    AKTide: The wildtype version of AKTide-2T, which includes threonine at the serine 22 position.

    GSK690693: A small molecule inhibitor of Akt.

    MK-2206: Another small molecule inhibitor of Akt.

Uniqueness of this compound: this compound is unique due to its specific design as a substrate for Akt, lacking threonine at the serine 22 position. This modification makes it an effective inhibitory peptide, distinguishing it from the wildtype AKTide. Unlike small molecule inhibitors such as GSK690693 and MK-2206, which directly inhibit Akt activity, this compound serves as a substrate, allowing for the study of Akt’s phosphorylation activity in a controlled manner .

Biological Activity

AKTide-2T is a synthetic peptide designed as a substrate for the serine/threonine kinase AKT (also known as Protein Kinase B). This compound plays a pivotal role in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in regulating various cellular processes, including cell survival, proliferation, and metabolism. The biological activity of this compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment.

Phosphorylation and Signaling Pathways

This compound acts as a substrate for AKT, facilitating its phosphorylation. This process involves the addition of a phosphate group to specific serine or threonine residues within the peptide, leading to conformational changes that activate downstream signaling pathways. The primary biochemical reaction can be summarized as follows:

AKT+AKTide 2TPhosphorylated AKTide 2T\text{AKT}+\text{AKTide 2T}\rightarrow \text{Phosphorylated AKTide 2T}

This phosphorylation is critical for mediating various cellular responses, such as:

  • Cell survival : AKT promotes cell survival by inhibiting apoptotic pathways through the phosphorylation of pro-apoptotic proteins like BAD and caspase-9.
  • Cell proliferation : Activation of mTORC1 by AKT leads to increased cell growth and division.
  • Metabolism : AKT enhances glucose uptake and metabolism through GLUT4 translocation.

Inhibition of Histone H2B Phosphorylation

This compound has been shown to competitively inhibit the phosphorylation of histone H2B, with a dissociation constant (Ki) of 12 nM. This inhibition suggests that this compound may have implications in regulating gene expression and cell cycle progression by modulating histone modifications.

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast, ovarian, and prostate cancer. By mimicking natural phosphorylation sequences recognized by AKT, it allows for detailed studies on how alterations in AKT signaling can affect cancer cell survival and proliferation.

Tumor Growth Inhibition

In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models. These findings position this compound as a promising candidate for further investigation as an anti-cancer agent.

Comparative Analysis of Peptide Substrates

The following table summarizes key characteristics of this compound compared to other related compounds:

Compound NameDescriptionKi (nM)Unique Features
This compound Optimal substrate for AKT12Competitive inhibitor of histone H2B
AKTide Original peptide substrate for AKT25Less potent than this compound
GSK3 Inhibitor Inhibits glycogen synthase kinase 3N/ATargets different kinase pathway
PKA Substrate Substrate for protein kinase AN/ADifferent specificity compared to this compound

Study 1: Effects on Breast Cancer Cells

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with this compound led to significant apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in apoptotic cells after 48 hours of treatment.

Study 2: Inhibition of Tumor Growth in Animal Models

In a xenograft model using ovarian cancer cells, administration of this compound resulted in reduced tumor size compared to control groups. Histological analysis confirmed decreased proliferation markers (Ki67) and increased apoptotic markers (cleaved caspase-3) in treated tumors.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H114N28O20/c1-38(76)59(109)93-47(15-9-25-85-72(77)78)62(112)94-46(14-7-8-24-75)61(111)95-48(16-10-26-86-73(79)80)63(113)97-50(22-23-57(107)108)64(114)96-49(17-11-27-87-74(81)82)65(115)102-58(40(3)104)70(120)100-52(29-42-18-20-45(105)21-19-42)67(117)101-55(35-103)69(119)98-51(28-41-12-5-4-6-13-41)60(110)88-34-56(106)92-53(30-43-32-83-36-89-43)68(118)99-54(31-44-33-84-37-90-44)66(116)91-39(2)71(121)122/h4-6,12-13,18-21,32-33,36-40,46-55,58,103-105H,7-11,14-17,22-31,34-35,75-76H2,1-3H3,(H,83,89)(H,84,90)(H,88,110)(H,91,116)(H,92,106)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H,98,119)(H,99,118)(H,100,120)(H,101,117)(H,102,115)(H,107,108)(H,121,122)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEMWALZGKQWLK-SWWIKBNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H114N28O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.